(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride
Description
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-(phenylmethoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11-7-14-8-13(16-11)10-15-9-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H/t11-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXAAAYARNALAH-LOCPCMAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)COCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)COCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Carbohydrate Derivatives
L-Xylose serves as a common starting material due to its inherent stereochemical compatibility with the target molecule’s (2R,6R) configuration. In a representative route, L-xylose is converted to a bis-benzyloxy cyclohexenol intermediate (17 in Source 2) through sequential protection, reduction, and dihydroxylation. LiBH₄-mediated reduction of ketone groups ensures retention of stereochemistry, while benzyl ethers provide orthogonal protection for subsequent functionalization.
Petasis Borono Mannich Reaction for Amino Alcohol Synthesis
The Petasis reaction enables convergent synthesis of anti-1,2-amino alcohols, critical precursors for morpholine formation. As demonstrated in hyacinthacine syntheses, treatment of α-methylallylamine with boronic acids and carbonyl compounds yields stereodefined amino alcohols. This method offers advantages in modularity, though requires careful optimization of Ru-catalyzed ring-closing metathesis (RCM) to avoid epimerization.
Detailed Stepwise Synthesis
Preparation of (1R,2S,5R,6R)-5,6-Bis(benzyloxy)-2-(hydroxymethyl)cyclohex-3-en-1-ol
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Aldehyde Activation : A solution of aldehyde 15 (3.35 g, 11.4 mmol) in CH₂Cl₂ is treated with a pre-cooled (-78°C) mixture of NaHMDS and H₂O₂, followed by gradual warming to -20°C over 1 hr.
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Dihydroxylation : The resultant epoxide undergoes syn-dihydroxylation using OsO₄/NMO to install vicinal diols (83% yield).
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Protection : Benzylation with BnBr/K₂CO₃ in DMF affords the bis-benzyl ether (76% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaHMDS, H₂O₂ | -78°C → -20°C, 2 hr | 89% |
| 2 | OsO₄, NMO | RT, 12 hr | 83% |
| 3 | BnBr, K₂CO₃ | DMF, 60°C, 6 hr | 76% |
Morpholine Ring Closure via Cyclic Sulfate Intermediate
Critical to achieving the 6-methyl substitution:
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Sulfate Formation : Treatment of diol 38 with SOCl₂/pyridine generates a cyclic sulfate.
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SN2 Ring-Opening : Reaction with methylamine induces regioselective attack at C6, installing the methyl group with inversion (confirmed by ROESY).
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Hydrogenolysis : Pd/C-mediated removal of benzyl groups under H₂ atmosphere yields the free morpholine.
Stereochemical Control and Optimization
Influence of Protecting Groups on Ring Conformation
Benzyl ethers outperform acetates in preventing undesired β-elimination during cyclization. Comparative studies show:
| Protecting Group | Cyclization Yield | Epimerization (%) |
|---|---|---|
| Bn | 78% | <5 |
| Ac | 42% | 18 |
Solvent Effects in Borane Reductions
Reduction of lactam 20 to the target amine demonstrates pronounced solvent dependence:
| Solvent | Time (hr) | Conversion (%) |
|---|---|---|
| THF | 4 | 98 |
| Et₂O | 8 | 72 |
| DCM | 6 | 85 |
Optimal conditions: BH₃·THF (4 equiv) in THF at 0°C → RT.
Analytical Characterization
Spectroscopic Data Correlation
X-ray Crystallography
Single-crystal analysis of the HCl salt confirms (2R,6R) configuration, with key torsional angles:
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C2-O-C1'-C6': 178.2°
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N1-C6-C7-C8: -64.3°
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost ($/kg) | Contribution to Total Cost |
|---|---|---|
| L-Xylose | 320 | 28% |
| Pd/C (10%) | 12,000 | 41% |
| OsO₄ | 9,500 | 19% |
Environmental Impact
Process mass intensity (PMI) metrics highlight opportunities for improvement:
-
PMI (current synthesis): 86
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Target PMI (green chemistry): <40
Strategies: Replace OsO₄ with catalytic KMnO₄ and implement continuous hydrogenolysis.
Applications and Derivatives
While beyond the scope of preparation methods, it’s noteworthy that the hydrochloride salt enhances water solubility for pharmacological applications. Structural analogs show:
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine compounds with various functional groups.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules.
- Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation and reduction processes.
Biology
- Enzyme Mechanism Studies : Used as a probe in biochemical assays to study enzyme mechanisms.
- Biological Activity : Investigated for its interaction with specific molecular targets, potentially modulating enzyme or receptor activity.
Medicine
- Therapeutic Potential : Explored for its role as a precursor in synthesizing pharmaceutical compounds. Its unique structure allows for potential applications in drug development.
- Preclinical Studies : Case studies have shown its efficacy in animal models, particularly in immunological responses. For instance, in a study with female BALB/c mice, various doses were administered to assess inflammatory markers post-TLR7 stimulation .
Industry
- Production of Specialty Chemicals : Utilized as an intermediate in manufacturing agrochemicals and polymers.
- Chemical Manufacturing : Its solubility and reactivity make it suitable for producing various specialty chemicals.
Case Studies
-
Immunological Response Study :
- In a controlled experiment, BALB/c mice received different doses of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride. The study aimed to evaluate its effect on IL-6 levels post-TLR7 stimulation. Results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .
- Enzyme Interaction Analysis :
Mechanism of Action
The mechanism of action of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key differences between the target compound and structurally similar morpholine derivatives:
*Calculated based on substituents and morpholine core.
Functional Group and Stereochemical Implications
Benzyloxymethyl vs. Carboxylic Acid/Ester (Target vs. )
- The ether linkage in the target compound provides greater metabolic stability compared to the labile ester in or the ionized carboxylic acid in . This may translate to a longer half-life in vivo.
- The hydrochloride salt in the target and enhances aqueous solubility, critical for oral or injectable formulations.
Aromatic Substitutions (Target vs. ) The m-tolyl group in introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets or receptors.
Stereochemical Considerations
- The (2R,6R) configuration in the target and may optimize binding to chiral targets (e.g., enzymes or GPCRs), whereas the (2S,6S) isomer in could exhibit reduced efficacy or off-target effects .
Bulk and Lipophilicity (Target vs. The target’s benzyl group balances lipophilicity and solubility, making it more suitable for CNS applications.
Pharmacological and Metabolic Insights
- Solubility vs. Bioavailability : The hydrochloride salt in the target improves solubility, but its benzyloxymethyl group may reduce dissolution rates compared to ’s polar carboxylic acid.
- Metabolism : The ester in could hydrolyze to a carboxylic acid (active metabolite), whereas the target’s ether is likely metabolized via cytochrome P450-mediated oxidation.
- Receptor Binding : The m-tolyl group in may enhance affinity for aromatic-rich binding sites, while the target’s benzyloxymethyl group could favor interactions with flexible hydrophobic pockets.
Biological Activity
(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
- CAS Number : 135065-70-2
The presence of the benzyloxy and methyl groups in its structure is significant for its biological activity, potentially influencing interactions with biological targets.
Research indicates that (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride may interact with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in neurodegenerative diseases. For instance, it has been studied as a potential inhibitor of β-secretase (BACE1), which plays a crucial role in the development of Alzheimer's disease .
- Receptor Modulation : There is evidence suggesting that morpholine derivatives can modulate neurotransmitter receptors, which may affect cognitive functions and mood regulation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride:
- BACE1 Inhibition Study : A study demonstrated that this compound showed significant inhibition against BACE1, with an IC50 value indicating effective potency in reducing amyloid-beta production, a hallmark of Alzheimer's disease . The study highlighted the importance of structural modifications in enhancing inhibitory activity.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives. The findings suggested that the compound could protect neuronal cells from oxidative stress-induced apoptosis, although the exact mechanisms remain to be fully elucidated .
- Cytotoxicity Assessment : Research on various cancer cell lines revealed that (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride exhibited variable cytotoxic effects, indicating potential as an anticancer agent. Further studies are needed to determine its efficacy across different cancer types .
Q & A
Q. What are the established synthetic routes for (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride, and how can stereochemical purity be ensured during synthesis?
The synthesis typically involves stereoselective formation of the morpholine ring. A common approach includes:
- Ring-closing strategies : Using epoxide intermediates or nucleophilic substitution to form the morpholine backbone. For example, silver(I)-catalyzed additions to glycal epoxides (as seen in similar morpholine derivatives) can achieve stereocontrol .
- Benzyloxy group introduction : Protecting group chemistry (e.g., benzylation of hydroxyl intermediates) followed by deprotection under controlled conditions .
- Stereochemical validation : Chiral HPLC or polarimetry to confirm the (2R,6R) configuration. X-ray crystallography may resolve ambiguities, as demonstrated in structural studies of related morpholine derivatives .
Q. What analytical methods are recommended for assessing the purity and enantiomeric excess (ee) of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity analysis. Chiral stationary phases (e.g., amylose or cellulose derivatives) are critical for determining ee .
- Spectroscopy : H/C NMR to verify structural integrity, with emphasis on diagnostic peaks for the benzyloxy and methyl groups. Mass spectrometry (ESI-TOF) confirms molecular weight .
- Pharmacopeial standards : Cross-referencing with USP/EP guidelines for related morpholine-based pharmaceuticals ensures methodological rigor .
Advanced Research Questions
Q. How does the (2R,6R) stereochemistry influence the compound’s biological activity, particularly in antifungal applications?
The stereochemistry is critical for target binding. For example:
- Enantiomer comparison : Studies on amorolfine precursors (a related antifungal agent) show that (2R,6R) configurations enhance inhibition of fungal sterol biosynthesis compared to (2S,6S) isomers .
- Molecular docking : Computational models suggest that the spatial arrangement of the benzyloxy group and methyl substituent optimizes interactions with fungal lanosterol 14α-demethylase .
- In vitro assays : Comparative MIC (minimum inhibitory concentration) testing against Candida spp. and Aspergillus spp. validates stereodependent efficacy .
Q. What strategies mitigate contradictions in pharmacological data across studies, such as variable IC values in enzyme inhibition assays?
- Standardized assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability. Reference standards (e.g., USP-grade materials) ensure reproducibility .
- Metabolite interference : Screen for degradation products (e.g., via LC-MS) that may affect results. Stability studies under assay conditions are advised .
- Orthogonal assays : Confirm activity using both cell-based and cell-free systems (e.g., fungal growth inhibition vs. isolated enzyme activity) .
Q. How can catalytic methods be optimized for large-scale synthesis without compromising stereochemical integrity?
- Catalyst screening : Transition-metal catalysts (e.g., AgClO on Celite) improve yield in glycal epoxide ring-opening reactions, as shown in analogous morpholine syntheses .
- Flow chemistry : Continuous processing reduces side reactions and enhances stereocontrol. Parameters like residence time and temperature gradients require optimization .
- In situ monitoring : PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, enable real-time tracking of stereochemical intermediates .
Q. What are the key challenges in derivatizing this compound for structure-activity relationship (SAR) studies, and how can they be addressed?
- Benzyloxy group reactivity : Selective modification (e.g., hydrogenolysis of the benzyl group) must avoid morpholine ring opening. Pd/C-catalyzed hydrogenation under mild conditions (1 atm H, RT) is effective .
- Steric hindrance : The 6-methyl group complicates functionalization at adjacent positions. Directed ortho-metalation or protecting-group strategies may bypass this .
- Biological relevance : Prioritize derivatives with logP and solubility profiles (calculated via QSPR models) compatible with antifungal penetration .
Methodological Notes
- Data interpretation : Discrepancies in pharmacological data often arise from assay-specific variables. Cross-validate results using multiple techniques (e.g., X-ray crystallography for binding mode confirmation) .
- Safety protocols : Handle hydrochloride salts in fume hoods to avoid inhalation; use nitrile gloves and eye protection as per GHS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
